

Spectroscopic data analysis of 4-(2-hydroxyethoxy)benzoic acid (NMR, IR, Mass Spec).

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Compound of Interest

Compound Name: 4-(2-hydroxyethoxy)benzoic Acid

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Spectroscopic Data Analysis of 4-(2-hydroxyethoxy)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-hydroxyethoxy)benzoic acid is a bifunctional organic molecule incorporating a carboxylic acid and a primary alcohol, linked by an ether bridge to a benzene ring. This unique structure makes it a valuable building block in the synthesis of various polymers, esters, and other functional materials. Its application in areas such as drug delivery systems and as a monomer for specialty polyesters necessitates a thorough understanding of its chemical and physical properties. This technical guide provides an in-depth analysis of the spectroscopic data for **4-(2-hydroxyethoxy)benzoic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to facilitate its identification, characterization, and utilization in research and development.

Spectroscopic Data

The following sections present a summary of the key spectroscopic data for **4-(2-hydroxyethoxy)benzoic acid**, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **4-(2-hydroxyethoxy)benzoic acid** by providing information about the chemical environment of the hydrogen (^1H) and carbon (^{13}C) atoms.

^1H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|---------------|-------------|--|
| ~7.9 | Doublet | 2H | Ar-H (ortho to -COOH) |
| ~7.0 | Doublet | 2H | Ar-H (ortho to -OCH ₂ CH ₂ OH) |
| ~4.7 | Multiplet | 1H | -CH(Br)CH ₃ (in a related initiator molecule) |
| ~4.5 | Multiplet | 2H | -PhOCH ₂ CH ₂ O- (in a related initiator molecule) |
| ~4.3 | Multiplet | 2H | -PhOCH ₂ CH ₂ O- (in a related initiator molecule) |
| 4.13 | Triplet | 2H | -OCH ₂ CH ₂ OH |
| 3.99 | Triplet | 2H | -OCH ₂ CH ₂ OH |
| 12.6 | Broad Singlet | 1H | -COOH |

Note: Some of the proton NMR data is derived from a related initiator molecule, 4-(2-(2-bromopropionyloxy)ethoxy)benzoic acid, and serves as a close approximation for the ethoxy protons.^[1]

^{13}C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|---|
| 166.92 | C=O (Carboxylic Acid) |
| 162.45 | C-O (Aromatic) |
| 131.77 | Ar-CH (ortho to -COOH) |
| 124.08 | Ar-C (ipso to -COOH) |
| 114.22 | Ar-CH (ortho to -OCH ₂ CH ₂ OH) |
| 69.43 | -OCH ₂ CH ₂ OH |
| 61.40 | -OCH ₂ CH ₂ OH |
| 52.07 | -OCH ₃ (Methyl Ester) |

Note: The ¹³C NMR data is for the methyl ester of **4-(2-hydroxyethoxy)benzoic acid** and provides a close approximation for the carbon skeleton of the parent acid.[\[2\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm ⁻¹) | Description of Vibration | Functional Group |
|--------------------------------|--------------------------|-----------------------|
| 3350-3500 (broad) | O-H stretch | Alcohol |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~3080-3030 | C-H stretch | Aromatic |
| 1700-1680 | C=O stretch | Carboxylic Acid |
| 1614, 1506, 1465 | C=C stretch | Aromatic Ring |
| ~1320-1210 | C-O stretch | Carboxylic Acid/Ether |

Note: The IR data is based on characteristic absorption frequencies for the functional groups present in **4-(2-hydroxyethoxy)benzoic acid**.[\[1\]](#)[\[3\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While experimental mass spectrometry data for the free acid of **4-(2-hydroxyethoxy)benzoic acid** is not readily available, data for its methyl ester provides valuable insight into the fragmentation of the core structure.

Mass Spectrometry Data for **4-(2-hydroxyethoxy)benzoic acid** methyl ester

| m/z | Proposed Fragment |
|-----|-------------------------|
| 196 | $[M]^+$ (Molecular Ion) |
| 165 | $[M - OCH_3]^+$ |
| 151 | $[M - OCH_2CH_2OH]^+$ |
| 121 | $[HOOC-C_6H_4-O]^+$ |

Note: This data is for the methyl ester of **4-(2-hydroxyethoxy)benzoic acid**.[\[4\]](#)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **4-(2-hydroxyethoxy)benzoic acid** in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$) in a 5 mm NMR tube.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- **1H NMR Acquisition:** Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ^1H NMR to achieve adequate signal intensity.

FT-IR Spectroscopy

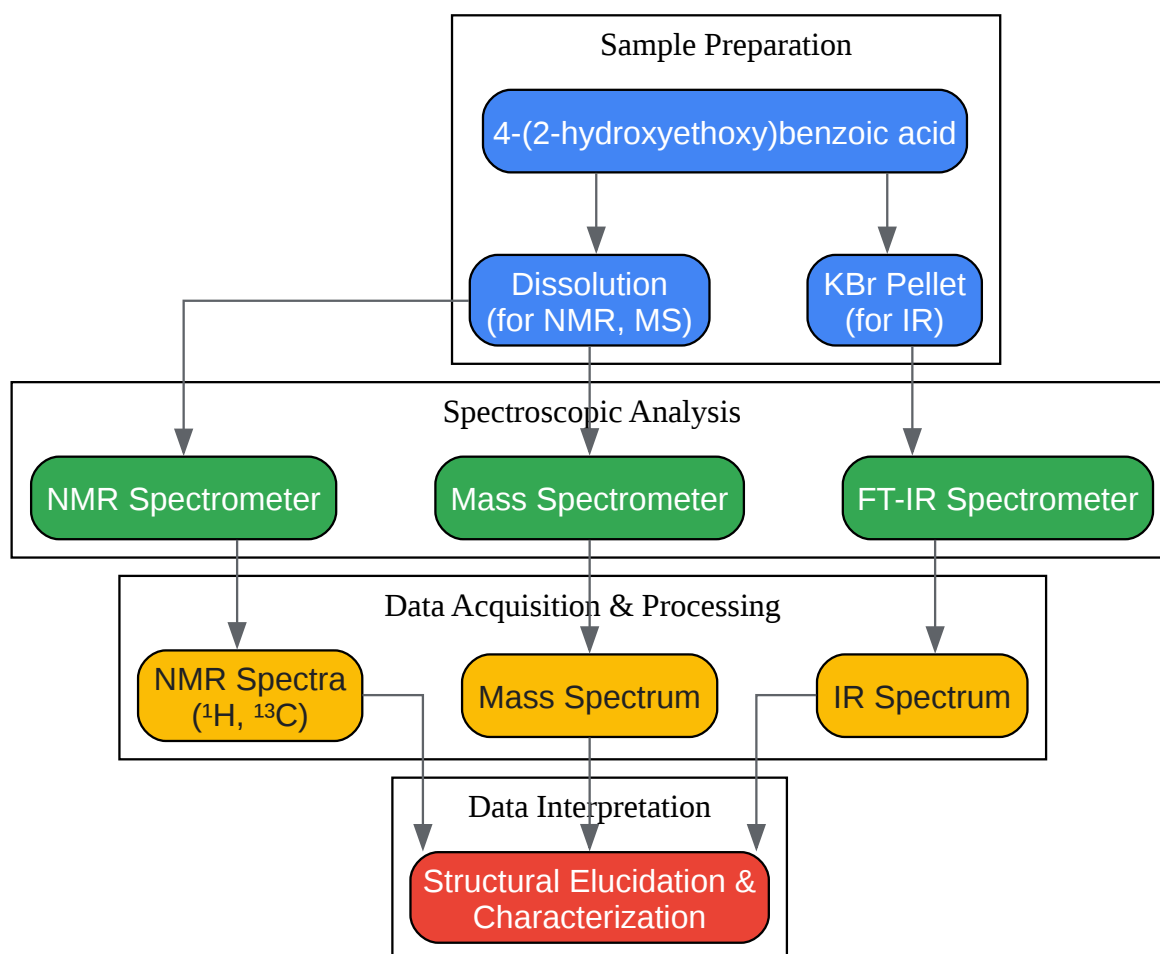
- Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle to create a fine, homogeneous mixture. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record a background spectrum of the empty sample chamber. Place the KBr pellet in the sample holder and acquire the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm^{-1} .

Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For a non-volatile compound like **4-(2-hydroxyethoxy)benzoic acid**, Electrospray Ionization (ESI) is a common choice.
- Ionization: In ESI, the sample is dissolved in a suitable solvent and sprayed through a high-voltage needle to create charged droplets, from which ions are desorbed.
- Mass Analysis: The generated ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Visualizations

Experimental Workflow for Spectroscopic Analysis



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Caption: General experimental workflow for the spectroscopic analysis of **4-(2-hydroxyethoxy)benzoic acid**.

Molecular Structure and Key Functional Groups

Caption: Key functional groups of **4-(2-hydroxyethoxy)benzoic acid**.

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